Azide Valency: Three Reactive Sites Enable 3× Higher Payload Capacity per Conjugation Event Compared to Linear Mono-Azide Linkers
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine contains three terminal azide groups, enabling the attachment of three payload molecules per linker molecule . In contrast, linear mono-azide PEG linkers such as Azido-PEG10-amine (CAS 912849-73-1) possess only a single azide group, limiting conjugation to a 1:1 linker-to-payload stoichiometry [1]. This tri- versus mono-azide valency difference translates to a 3-fold increase in potential drug loading per conjugation site when using the target compound . The azide groups undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages, enabling efficient and site-specific bioconjugation under mild aqueous conditions .
| Evidence Dimension | Number of terminal azide groups |
|---|---|
| Target Compound Data | 3 azide groups |
| Comparator Or Baseline | Azido-PEG10-amine: 1 azide group |
| Quantified Difference | 3× higher azide valency; 3× maximum payload capacity per linker |
| Conditions | Structural characterization by NMR and mass spectrometry |
Why This Matters
Higher azide valency directly enables increased drug-to-antibody ratio (DAR) in ADC applications and multivalent display of targeting ligands, reducing the number of conjugation sites required and preserving native protein structure and function.
- [1] Biochempeg. (n.d.). Azido-PEG10-amine (CAS 912849-73-1). Retrieved February 15, 2026. View Source
